beta-(3-Hydroxyureido)alanine

Description

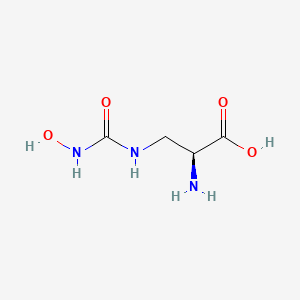

Structure

2D Structure

3D Structure

Properties

CAS No. |

56073-44-0 |

|---|---|

Molecular Formula |

C4H9N3O4 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(2S)-2-amino-3-(hydroxycarbamoylamino)propanoic acid |

InChI |

InChI=1S/C4H9N3O4/c5-2(3(8)9)1-6-4(10)7-11/h2,11H,1,5H2,(H,8,9)(H2,6,7,10)/t2-/m0/s1 |

InChI Key |

XAFCEWGVBTWSTN-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)NC(=O)NO |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)NO |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)NO |

Other CAS No. |

56073-44-0 |

Synonyms |

beta-(3-hydroxyureido)alanine |

Origin of Product |

United States |

Nomenclature and Structural Classification of Beta 3 Hydroxyureido Alanine

Systematic IUPAC Naming Conventions for Ureido-Substituted Amino Acids

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic approach to naming chemical compounds. For beta-(3-Hydroxyureido)alanine, the name is derived by considering it as a substituted derivative of beta-alanine (B559535). The parent molecule, beta-alanine, has the systematic IUPAC name 3-aminopropanoic acid. nih.govwikipedia.org

The substituent group is a hydroxyureido moiety attached to the amino group of beta-alanine. According to IUPAC rules for urea (B33335) derivatives, when the urea group is a substituent, it can be named using the prefix "ureido-". acdlabs.com The presence of a hydroxyl group on one of the nitrogen atoms of the ureido group leads to the term "hydroxyureido." The locant "3-" indicates that this substitution is on the nitrogen atom of the amino group at the third position of the propanoic acid chain. Therefore, the systematic name for the compound is 3-((3-hydroxyureido)amino)propanoic acid .

Stereochemical Considerations and Isomeric Forms

Stereochemistry is a critical aspect of molecular characterization. Unlike its alpha-amino acid counterpart, alpha-alanine, which has a chiral center at the alpha-carbon, beta-alanine itself is achiral as it lacks a stereocenter. wikipedia.org

However, the introduction of the hydroxyureido substituent at the amino group of beta-alanine introduces the potential for stereoisomerism. The nitrogen atom of the hydroxyamino group within the hydroxyureido moiety could be a chiral center if the substituents attached to it are different, and if the nitrogen atom is configurationally stable. This would give rise to enantiomers. Furthermore, the presence of the N-OH bond introduces the possibility of syn/anti isomerism around the C-N bond of the urea group. A detailed analysis of the three-dimensional structure would be required to definitively determine the number and types of possible stereoisomers.

Relationship to Other Hydroxylated Amino Acids and Urea Derivatives

This compound can be contextualized within two broader classes of organic compounds: hydroxylated amino acids and urea derivatives.

Urea Derivatives: Urea and its derivatives are characterized by a carbonyl group flanked by two nitrogen atoms. wikipedia.org These compounds are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov Hydroxyurea (B1673989), a simple urea derivative with a hydroxyl group on one nitrogen, is a well-known therapeutic agent. chemicalbook.comnih.gov this compound incorporates this hydroxyurea-like functionality into an amino acid framework, suggesting potential for unique biological activities. The synthesis of such ureido-amino acids can often be achieved through reactions involving isocyanates or other activated carbonyl species with amino acids. nih.govorganic-chemistry.org

Chemical Abstract Service (CAS) Registry and Database Cross-Referencing Approaches

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as a CAS Registry Number, to every chemical substance described in the open scientific literature. cas.orgepa.gov This number provides an unambiguous way to identify a compound, eliminating confusion that can arise from different naming conventions. fracfocus.org

A specific CAS Registry Number for "this compound" is not readily found in major chemical databases, suggesting it may be a novel or less-common compound. When a new compound is synthesized and characterized, a new CAS Registry Number can be assigned.

To search for this compound or similar structures in chemical databases, several approaches can be used:

Substructure Searching: Most chemical databases allow for searching based on a chemical structure or substructure. One could draw the structure of this compound and search for exact matches or for compounds containing this core structure.

Name and Synonym Searching: Searching for the systematic name, "3-((3-hydroxyureido)amino)propanoic acid," or variations thereof, could yield results if the compound has been indexed under a different nomenclature.

Formula Searching: A search based on the molecular formula (C4H9N3O4) would retrieve all compounds with this formula, which could then be manually screened for the desired structure.

Literature Landscape and Historical Context of Beta 3 Hydroxyureido Alanine Research

Absence in Major Biochemical Pathway Databases

A key indicator of a compound's established role in biochemistry is its inclusion in major metabolic pathway databases. A search of prominent databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Metabolic Encyclopedia of Genes and Genomes (MetaCyc), reveals no entries for beta-(3-Hydroxyureido)alanine. This omission suggests that the compound is not a recognized component of any known metabolic pathways.

Implications of Limited Direct Research Findings

The profound lack of direct research findings on this compound has several implications. Primarily, it suggests that the compound may not play a significant or widespread role in biological systems. It could be a highly unstable intermediate that is difficult to detect, or it may only be formed under very specific and rare physiological or environmental conditions that have not yet been studied. Alternatively, the name itself could be a misnomer or a theoretical structure that has not been synthesized or isolated. The absence of data precludes any understanding of its potential biological activity, toxicity, or metabolic fate. This information vacuum underscores the vastness of the chemical and biological space that remains to be explored.

Hypothetical Biosynthesis and Metabolic Intermediacy of Beta 3 Hydroxyureido Alanine

Theoretical Enzymatic Pathways for Formation

The biosynthesis of beta-(3-Hydroxyureido)alanine is postulated to involve a series of enzymatic modifications of a foundational amino acid structure. The key features of the molecule—a beta-amino acid backbone, a ureido group, and a hydroxyl group on the ureido nitrogen—point toward specific classes of enzymes that are likely involved in its formation.

The formation of the ureido (-NH-CO-NH-) moiety is a critical step in the hypothetical biosynthesis of this compound. This functional group can be formed through several enzymatic strategies. In the context of secondary metabolite biosynthesis, specialized condensation domains within Non-Ribosomal Peptide Synthetases (NRPSs) are known to catalyze the formation of ureido bonds. researchgate.netacs.org These domains, often referred to as ureido-generating condensation (Curea) domains, have distinct active site signatures. researchgate.net It is conceivable that a similar enzymatic machinery is responsible for the formation of the ureido group in this compound.

Alternatively, the ureido group could be assembled from precursors like carbamoyl (B1232498) phosphate (B84403) and an amino group. The reaction of an amine with urea (B33335), a process known as amine-urea transamidation, can also form ureido groups, although this often requires specific conditions. mdpi.com In an enzymatic context, a dedicated synthetase or transferase could catalyze the transfer of a carbamoyl or a related group to an amino precursor.

Given its structure, this compound is likely derived from beta-alanine (B559535) or a closely related metabolic intermediate. Beta-alanine itself is a non-proteinogenic amino acid found in nature and serves as a precursor for various important molecules. researchgate.net There are several established biosynthetic pathways for beta-alanine in microorganisms, which could provide the foundational structure for subsequent modifications. frontiersin.orgfrontiersin.org

One major pathway for beta-alanine synthesis is the decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase. nih.gov Another route involves the degradation of polyamines like spermine (B22157) and spermidine, which can be cleaved to produce 3-aminopropanal, a direct precursor that is then oxidized to beta-alanine. mdpi.com A third pathway involves the degradation of uracil. nih.gov It is plausible that one of these pathways supplies the beta-alanine core, which is then further functionalized to yield this compound.

The table below summarizes the primary biosynthetic routes to beta-alanine, which represent potential starting points for the formation of this compound.

| Beta-Alanine Biosynthetic Pathway | Key Precursor | Key Enzyme(s) | Organism Types |

| Aspartate Decarboxylation | L-Aspartate | L-Aspartate-α-decarboxylase | Bacteria, Plants |

| Polyamine Degradation | Spermine/Spermidine | Polyamine Oxidase, Aldehyde Dehydrogenase | Fungi, Plants, Bacteria |

| Uracil Degradation | Uracil | Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, β-Ureidopropionase | Bacteria, Plants |

The presence of a hydroxyl group on the ureido moiety is a distinctive feature of this compound. This hydroxylation event is almost certainly catalyzed by a hydroxylase enzyme. Streptomyces, the genus from which this compound was isolated, is known to possess a wide array of hydroxylating enzymes, including cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.netasm.orgoup.com These enzymes are frequently involved in the tailoring of secondary metabolites, often introducing hydroxyl groups at specific positions to alter bioactivity or solubility. rsc.org For instance, proline 3-hydroxylase from Streptomyces sp. hydroxylates free L-proline. nih.gov A similar hydroxylase could act on a ureido-containing precursor to form this compound.

The assembly of the hydroxyureido group could occur in a stepwise fashion. A "ureido transferase" or a synthetase could first attach the ureido group to a beta-alanine derivative, followed by the action of a specific hydroxylase. Alternatively, a hydroxylated precursor, such as hydroxyurea (B1673989), could be transferred to the beta-alanine backbone, although this is a more speculative route.

Investigational Role in Microbial Metabolism

The isolation of this compound from Streptomyces strongly points to its role as a secondary metabolite. nih.gov Secondary metabolites are specialized compounds that are not essential for the primary growth of the organism but often confer a selective advantage, for example, by acting as signaling molecules, virulence factors, or in defense. wikipedia.org

This compound could function as a building block for larger, more complex secondary metabolites. Non-proteinogenic amino acids are frequently incorporated into non-ribosomal peptides, which are a diverse class of natural products with a wide range of biological activities. pnas.org The structural features of this compound, including its free carboxyl and amino groups, would allow for its incorporation into a peptide chain by NRPS machinery. The hydroxyureido group could serve as a metal-chelating moiety, a common feature in siderophores (iron-chelating compounds), or it could be critical for the biological activity of the final molecule.

The study of this compound biosynthesis provides a window into the broader field of non-canonical amino acid formation. The enzymatic machinery responsible for its synthesis represents a potential source of novel biocatalysts for synthetic biology applications. Understanding how microbes create such unique chemical structures can inform the engineered production of novel compounds with potential therapeutic or industrial value. The enzymes involved in ureido group formation and hydroxylation, in particular, could be harnessed to create new derivatives of other amino acids or bioactive molecules. The study of its biosynthetic gene cluster in Streptomyces would be a critical step in elucidating the exact enzymatic steps and the genetic basis for its production.

Analogous Biochemical Transformations

The study of analogous biochemical transformations provides a framework for postulating the metabolic roles of novel compounds like this compound. By examining known pathways of structurally similar molecules, plausible biosynthetic and metabolic routes can be inferred.

Comparison with Known Ureido-Containing Compounds

The ureido group, characterized by a urea functional group, is a key feature of this compound. This moiety is present in various biologically significant molecules, and its biochemical transformations are well-documented. The urea cycle, a central metabolic pathway in ureotelic organisms, is responsible for converting toxic ammonia (B1221849) into less toxic urea for excretion. wikipathways.org This cycle involves several intermediates with ureido groups, such as citrulline and arginine. tmv.ac.inmarmara.edu.tr

The synthesis of these compounds involves the transfer of a carbamoyl group, often derived from carbamoyl phosphate. marmara.edu.tr For instance, in the urea cycle, ornithine transcarbamoylase catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to ornithine to form citrulline. marmara.edu.tr A similar mechanism could be envisioned for the biosynthesis of this compound, where a suitable amino-containing precursor is carbamoylated.

The urea functionality is also found in a variety of bioactive compounds and approved drugs, where it plays a crucial role in drug-target interactions through stable hydrogen bonding. nih.gov The synthesis of many of these compounds, however, often relies on chemical methods that may not be directly analogous to biological processes. nih.gov

Below is a table comparing this compound with other known ureido-containing compounds.

| Compound | Biological Role/Significance | Key Biosynthetic Step Involving Ureido Group |

| Citrulline | Intermediate in the urea cycle and nitric oxide synthesis. tmv.ac.in | Carbamoylation of ornithine by ornithine transcarbamoylase. marmara.edu.tr |

| Arginine | Intermediate in the urea cycle; proteinogenic amino acid. sapientia.ro | Formed from argininosuccinate, which is synthesized by the condensation of citrulline and aspartate. tmv.ac.in |

| Urea | Primary nitrogenous waste product in many terrestrial animals. wikipathways.orgnih.gov | Formed by the hydrolysis of arginine by arginase. marmara.edu.trsapientia.ro |

| Allantoin | A product of purine (B94841) catabolism in many mammals (but not humans). | Arises from the oxidation of uric acid. |

| Hydantoin | A heterocyclic organic compound. | Can be synthesized from an amino acid and cyanic acid. |

Evaluation of Structurally Related Metabolic Cycles

The metabolic fate and potential biosynthetic origins of this compound can be further explored by evaluating metabolic cycles involving structurally similar compounds. The most relevant of these is the metabolism of β-alanine and the urea cycle.

β-Alanine, the backbone of this compound, is a naturally occurring beta-amino acid. wikipedia.org It is a component of vital biomolecules like carnosine, anserine, and pantothenic acid (Vitamin B5), which is a constituent of coenzyme A. sigmaaldrich.com The biosynthesis of β-alanine can occur through several pathways, including the degradation of dihydrouracil (B119008) and carnosine. wikipedia.orghmdb.ca In some organisms, it can be synthesized from L-aspartate. frontiersin.org

The urea cycle provides a clear precedent for the enzymatic incorporation of a ureido group into a molecule. wikipathways.orgtmv.ac.in The cycle effectively links ammonia metabolism with amino acid catabolism. sapientia.ro The key steps involve the formation of carbamoyl phosphate and its subsequent transfer to an amino group. marmara.edu.tr

Considering these analogous pathways, a hypothetical metabolic cycle for this compound could involve:

Biosynthesis of a β-alanine precursor: This could be β-alanine itself or a related molecule.

Ureido group transfer: An enzyme, analogous to ornithine transcarbamoylase, could catalyze the transfer of a carbamoyl group from carbamoyl phosphate to the precursor.

Hydroxylation: A subsequent hydroxylation step could introduce the hydroxyl group onto the ureido moiety.

The table below outlines key features of metabolic cycles related to the hypothetical metabolism of this compound.

| Metabolic Cycle/Pathway | Key Intermediates | Core Function | Relevance to this compound |

| Urea Cycle | Ornithine, Citrulline, Argininosuccinate, Arginine. tmv.ac.insapientia.ro | Detoxification of ammonia and synthesis of urea. wikipathways.org | Provides a model for the enzymatic incorporation of a ureido group. marmara.edu.tr |

| β-Alanine Metabolism | Carnosine, Anserine, Pantothenic Acid. sigmaaldrich.comnih.gov | Synthesis of important dipeptides and coenzymes. | Demonstrates the metabolic utilization and synthesis of the β-alanine backbone. wikipedia.orghmdb.ca |

| Pyrimidine (B1678525) Degradation | Dihydrouracil, β-Ureidopropionate. | Catabolism of pyrimidine bases. | A source of β-alanine and demonstrates the metabolism of ureido-containing intermediates. |

The structural similarity of this compound to intermediates in these pathways suggests that it could potentially act as a metabolic intermediate itself, or perhaps as an analog inhibitor of enzymes within these cycles. Further research into the enzymes present in organisms that produce this compound, such as Streptomyces, may elucidate its precise metabolic role. nih.gov

Chemical Synthesis Strategies and Methodological Development for Beta 3 Hydroxyureido Alanine

De Novo Synthetic Routes

A de novo synthesis of beta-(3-Hydroxyureido)alanine involves constructing the molecule from basic, often achiral, starting materials. Such an approach requires careful planning regarding the sequence of bond formations and the introduction of stereochemistry.

Protection Group Chemistry and Fragment Coupling Strategies

The presence of multiple reactive functional groups (amine, carboxylic acid, hydroxyl, and ureido) necessitates a robust protection group strategy to prevent unwanted side reactions during synthesis. organic-chemistry.org In any synthetic plan, the α-amino group and the C-terminal carboxylic acid would likely be protected using standard methodologies developed for peptide synthesis. biosynth.com

Common protecting groups for the amino terminus include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. weebly.comrochester.edu The Boc group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, while the Fmoc group is base-labile, allowing for orthogonal protection strategies where one group can be removed without affecting the other. organic-chemistry.orgorganic-chemistry.org The carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, which can be removed by hydrolysis or hydrogenolysis, respectively. weebly.com

A plausible de novo strategy could involve a fragment coupling approach. This would entail the separate synthesis of two key fragments: a protected β-alanine core containing the required stereocenters and a protected hydroxyurea (B1673989) moiety.

Fragment A : A suitably protected 2-amino-3-hydroxypropanoic acid derivative.

Fragment B : A protected N-hydroxyurea or a synthon like a protected hydroxyisocyanate.

These fragments could then be joined. For instance, if the β-position of the alanine (B10760859) fragment bears a leaving group, the nitrogen of the hydroxyurea fragment could displace it. Alternatively, coupling could be achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), depending on the specific disconnection approach. nih.gov

Stereoselective Synthesis Approaches for Chiral Centers

Establishing the correct stereochemistry at the α- and β-carbons is one of the most critical aspects of the synthesis. Several modern asymmetric methods can be adapted for this purpose.

Asymmetric Hydroxylation of Enolates : One strategy involves the diastereoselective hydroxylation of a chiral enolate. acs.org Starting with a β-amino ester, deprotonation would form an enolate, which could then be reacted with an electrophilic oxygen source like a (camphorsulfonyl)oxaziridine to install the β-hydroxyl group. The stereochemical outcome would be directed by the existing chiral center at the α-carbon. researchgate.net

Aldol-Type Additions : An aldol (B89426) addition of a glycyl Cα-nucleophile to an appropriate aldehyde can generate the β-hydroxy-α-amino acid framework. nih.gov The stereoselectivity of this reaction can be controlled using chiral auxiliaries or organocatalysts.

Sharpless Asymmetric Aminohydroxylation : A powerful method for the direct, enantioselective synthesis of amino alcohols is the Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org An α,β-unsaturated ester could serve as a substrate, simultaneously installing the β-amino and α-hydroxyl groups with high stereocontrol, although for this compound, a variant would be needed to install the β-hydroxyl and α-amino groups.

Enzymatic Approaches : Biocatalysis offers a highly selective route. L-threonine transaldolases have been used to generate various β-hydroxy-α-amino acids. nih.gov Similarly, 2-oxoglutarate-dependent hydroxylases can perform highly regioselective and stereoselective hydroxylation of amino acids. nih.gov

A comparison of potential stereoselective strategies is outlined in the table below.

| Method | Precursor Type | Key Reagents/Catalysts | Stereocontrol | Potential Advantages/Disadvantages |

| Enolate Hydroxylation | Chiral β-amino ester | Strong base (e.g., LDA), (Camphorsulfonyl)oxaziridine | Substrate-controlled diastereoselectivity researchgate.net | Relies on pre-existing α-stereocenter; requires strong bases. |

| Asymmetric Aldol Addition | Glycine enolate equivalent | Chiral catalyst, Aldehyde | Catalyst-controlled enantioselectivity nih.gov | Can build the carbon skeleton directly; may require multi-step protecting group strategies. nih.gov |

| Asymmetric Aminohydroxylation | α,β-Unsaturated ester | Osmium catalyst, Chiral ligand | Catalyst-controlled enantioselectivity diva-portal.org | Direct installation of functional groups; regioselectivity can be an issue. diva-portal.org |

| Enzymatic Hydroxylation | β-Alanine derivative | 2-OG-dependent hydroxylase | High regio- and stereoselectivity nih.gov | Highly specific and environmentally friendly; enzyme availability and substrate scope can be limited. nih.gov |

Functional Group Interconversion and Derivatization from Precursors

An alternative to de novo synthesis is to start from a precursor that already contains the β-amino acid skeleton and then introduce the key functional groups. A logical precursor would be L-aspartic acid or a derivative thereof.

Ureido Group Introduction Methodologies

The formation of the hydroxyureido group is a distinct synthetic challenge. Standard ureido synthesis often involves the reaction of an amine with an isocyanate. brieflands.com

A common laboratory method for generating a ureido group is the reaction of a primary amine with an excess of urea (B33335) in an aqueous solution at elevated temperatures (80–90 °C). mdpi.com This reaction is thought to proceed through the in situ thermal decomposition of urea into isocyanic acid (HNCO), which is then attacked by the amine. mdpi.com To form the N-hydroxyureido moiety, this could be adapted by reacting a suitable β-amino precursor with N-hydroxyurea. However, one study noted that the reaction between O-acetyl-L-serine and N-hydroxyurea did not yield this compound, suggesting this transformation is not trivial. researchgate.net

A more controlled, stepwise approach would likely be more successful. This could involve:

Reaction of a protected β-amino group precursor with a phosgene (B1210022) equivalent, such as triphosgene, to form an isocyanate intermediate. brieflands.com

Subsequent reaction of the isocyanate with a protected hydroxylamine (B1172632) (e.g., O-benzylhydroxylamine) to form the protected hydroxyurea.

Final deprotection to reveal the N-hydroxy group.

Hydroxylation Techniques

If starting from a precursor like β-alanine, the introduction of the β-hydroxyl group is a key step. As discussed in the context of de novo synthesis, both chemical and enzymatic methods are available.

Chemical Hydroxylation : Electrophilic hydroxylation using reagents like oxaziridines on an enolate derived from a protected β-alanine ester is a viable chemical method. researchgate.net The stereoselectivity would depend on the use of chiral reagents or auxiliaries.

Enzymatic Hydroxylation : The use of hydroxylase enzymes presents a highly attractive option due to their remarkable specificity. nih.gov Enzymes such as cytochrome P450s or α-ketoglutarate-dependent non-heme iron enzymes are known to install hydroxyl groups on amino acid scaffolds in nature. nih.gov Screening for or engineering a hydroxylase with activity on a β-alanine substrate could provide a direct and highly stereoselective route to the desired β-hydroxyalanine core.

Purification and Isolation Methodologies for Synthetic Products

The purification of the final compound, this compound, is complicated by its polar, zwitterionic nature. The methodologies used for its initial isolation from natural sources provide a strong blueprint for the purification of synthetic batches. nih.gov

A typical purification sequence would involve multiple chromatographic steps:

Ion-Exchange Chromatography : This is a powerful first step to separate the target amino acid from uncharged or differently charged impurities. The crude product would be loaded onto an ion-exchange resin (either cation or anion exchange), and the bound product would be eluted by changing the pH or salt concentration of the buffer. koreascience.kr

Adsorption Chromatography : Following initial purification, chromatography on active carbon or silica (B1680970) gel can be used to remove other sets of impurities. koreascience.kr For silica gel chromatography, a polar solvent system, often containing water, methanol, and/or acetic acid, would be required to move the polar product.

Reverse-Phase Chromatography : High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (e.g., C18) is an excellent method for final purification to achieve high purity. nih.gov The mobile phase would typically be an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol.

Recrystallization/Precipitation : After chromatographic purification, the pure fractions can be combined, concentrated, and the final product isolated by recrystallization from a suitable solvent system or by precipitation upon addition of an anti-solvent. researchgate.net

Throughout the synthesis, intermediate compounds would be purified using standard organic chemistry techniques, primarily silica gel column chromatography and recrystallization. researchgate.net

Yield Optimization and Scalability Considerations in Laboratory Synthesis

The laboratory synthesis of this compound, a structurally complex non-proteinogenic amino acid, presents considerable challenges that necessitate a focus on yield optimization and scalability. Research in this area is often embedded within the total synthesis of natural products that contain this moiety, such as the antibiotic (+)-negamycin. rsc.orguni-tuebingen.desioc-journal.cnbeilstein-journals.orgrsc.org Strategies for efficient synthesis are therefore frequently discussed in the context of optimizing steps leading to negamycin (B1678013) and its analogues. rsc.orgsioc-journal.cn

The findings from the optimization of this cross-metathesis reaction are summarized in the table below.

Table 1: Optimization of the Cross-Metathesis (CM) Reaction in a (+)-Negamycin Synthetic Route rsc.org

| Entry | Catalyst (5 mol%) | Conditions | Conversion (%) | Product Ratio (desired/undesired) |

|---|---|---|---|---|

| 1 | [Ru]-I | rt / 24 h | 50 | 44 / 56 |

| 2 | [Ru]-I | reflux / 5 h | 36 | 41 / 59 |

| 3 | [Ru]-I | µW / 15 min | 47 | 24 / 76 |

| 4 | [Ru]-II | rt / 24 h | 95 | 97 / 3 |

| 5 | [Ru]-II | reflux / 5 h | 96 | >99 / <1 |

| 6 | [Ru]-II | reflux / 5 h | 90 | 95 / 5 |

| 7 | [Ru]-II | µW / 15 min | 100 (83% isolated yield) | 100 / 0 |

| 8 | [Ru]-II | µW / 15 min | 96 | 97 / 3 |

Data derived from the supplementary information for the total synthesis of (+)-Negamycin. rsc.org

The data clearly demonstrates that the choice of catalyst and reaction conditions has a profound impact on the reaction's efficiency. The second-generation Grubbs catalyst ([Ru]-II) provided significantly higher conversion and selectivity compared to the first-generation catalyst ([Ru]-I). rsc.org Furthermore, employing microwave irradiation for a short duration (15 minutes) with the [Ru]-II catalyst led to 100% conversion and an isolated yield of 83% for the desired product, highlighting an effective strategy for yield optimization and potentially for scalability due to the significant reduction in reaction time. rsc.org

Analytical Methodologies for Detection and Characterization in Research Settings

Chromatographic Techniques for Separation

Chromatography is an indispensable tool for the separation of beta-(3-Hydroxyureido)alanine from other cellular components. The choice of technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. Given its polar nature, reversed-phase (RP) HPLC is a commonly employed method. To enhance retention and improve peak shape on non-polar stationary phases (such as C18), derivatization of the primary and secondary amine groups with a hydrophobic tag is often necessary. A widely used derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which imparts a fluorescent moiety, allowing for highly sensitive detection.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be utilized for the analysis of underivatized this compound. This technique employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 265 nm, Emission: 315 nm for Fmoc derivatives) |

| Derivatization | Pre-column with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive mass-based identification. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert this compound into a thermally stable and volatile compound. Silylation is a common derivatization strategy, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. It is important to note that the hydroxyureido moiety may be susceptible to degradation under harsh derivatization conditions, necessitating careful optimization of the reaction parameters.

Table 2: Representative GC-MS Derivatization and Analysis Conditions

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Reaction Conditions | 100°C for 2 hours |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) |

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. acs.orgwikipedia.org As an amino acid, this compound is amphoteric, possessing both acidic (carboxyl) and basic (amino) functional groups. acs.orgwikipedia.org In a solution with a pH below its isoelectric point, the molecule will carry a net positive charge and can be retained on a cation-exchange column. wikipedia.org Elution is typically achieved by increasing the pH or the ionic strength of the mobile phase, which disrupts the electrostatic interactions between the analyte and the stationary phase. wikipedia.org

Spectroscopic Identification Methods

Following chromatographic separation, spectroscopic methods are employed to confirm the identity and elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the alanine (B10760859) backbone and the exchangeable protons of the amine, hydroxyl, and ureido groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning these signals and confirming the connectivity of the atoms within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.8 - 4.0 | ~50 - 55 |

| β-CH₂ | ~3.3 - 3.5 | ~35 - 40 |

| C=O (Carboxyl) | - | ~175 - 180 |

| C=O (Ureido) | - | ~160 - 165 |

Note: Chemical shifts are estimations based on the structure and may vary depending on the solvent and pH.

Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy. When coupled with a fragmentation technique, such as in tandem mass spectrometry (MS/MS), it provides valuable structural information. Upon collision-induced dissociation (CID), the protonated or deprotonated molecule will fragment in a predictable manner. The analysis of these fragment ions allows for the confirmation of the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water, ammonia (B1221849), and carbon dioxide, as well as cleavage of the bonds within the alanine and hydroxyureido moieties.

Table 4: Plausible MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 164.06 | 147.06 | NH₃ | Loss of ammonia from the amino group |

| 164.06 | 118.05 | H₂O + CO | Loss of water and carbon monoxide from the carboxyl group |

| 164.06 | 101.05 | NH₂CONHOH | Cleavage of the N-C bond of the ureido group |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. In the context of this compound, IR spectroscopy can confirm the presence of its key functional groups: the carboxylic acid, the primary amine, and the hydroxyureido moiety.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. While a specific experimental spectrum for this compound is not widely available, the anticipated peaks can be inferred from the known spectra of related compounds such as β-alanine, urea (B33335), and hydroxyurea (B1673989).

A prominent feature in the IR spectrum would be the absorption bands associated with the carboxylic acid group. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp peak between 1700 and 1725 cm⁻¹.

The primary amine group (-NH₂) is expected to show N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching modes. N-H bending vibrations are also expected to be observed around 1560-1640 cm⁻¹.

The hydroxyureido group (-NH-CO-NH-OH) introduces several characteristic absorption bands. The N-H stretching vibrations of the ureido nitrogens are expected in the 3200-3400 cm⁻¹ region. The C=O stretching of the ureido group, often referred to as the "urea I band," is anticipated to be a strong absorption between 1630 and 1680 cm⁻¹. The N-H bending, or "urea II band," is typically observed around 1540-1570 cm⁻¹. The C-N stretching vibrations of the ureido group would likely appear in the 1400-1480 cm⁻¹ range. The O-H stretching of the hydroxyl group on the ureido nitrogen is expected to produce a band in the 3400-3600 cm⁻¹ region, which may overlap with the N-H stretching bands.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and comparison with related molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| C=O Stretch | 1700-1725 | Strong | |

| Primary Amine | N-H Stretch | 3300-3500 | Medium (two bands) |

| N-H Bend | 1560-1640 | Medium | |

| Hydroxyureido | N-H Stretch | 3200-3400 | Medium |

| C=O Stretch (Urea I) | 1630-1680 | Strong | |

| N-H Bend (Urea II) | 1540-1570 | Medium | |

| C-N Stretch | 1400-1480 | Medium | |

| O-H Stretch | 3400-3600 | Medium |

It is important to note that the exact positions and intensities of these bands can be influenced by factors such as the physical state of the sample (solid or liquid) and intermolecular interactions, particularly hydrogen bonding.

Electrophoretic Techniques

Electrophoretic techniques are a family of analytical methods that separate molecules based on their charge and size by applying an electric field. For a charged molecule like this compound, which possesses both a primary amine and a carboxylic acid group, electrophoresis offers a viable approach for its separation and analysis. The net charge of the molecule is pH-dependent, a property that is central to its electrophoretic behavior.

Capillary Electrophoresis (CE) is a particularly suitable technique for the analysis of amino acids and their derivatives. In CE, the separation occurs in a narrow-bore fused-silica capillary, which allows for high separation efficiency, short analysis times, and minimal sample consumption. For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a primary mode to consider. In CZE, the capillary is filled with a buffer solution, and the analytes migrate according to their charge-to-size ratio when a voltage is applied.

The electrophoretic mobility of this compound will be significantly influenced by the pH of the background electrolyte (BGE). At a low pH (e.g., below the pKa of the carboxylic acid group), the molecule will be protonated at both the amino and carboxylic acid groups, resulting in a net positive charge. Conversely, at a high pH (e.g., above the pKa of the amino group), the molecule will be deprotonated at both the carboxylic acid and likely one of the ureido protons, leading to a net negative charge. At a pH between the pKa values of the amino and carboxylic acid groups, the molecule will exist as a zwitterion with a net charge close to zero. The isoelectric point (pI) of this compound, the pH at which the net charge is zero, would be a critical parameter in method development.

For detection in CE, direct UV-Vis detection might be challenging due to the lack of a strong chromophore in the molecule, although the ureido group may provide some absorbance at low UV wavelengths. Indirect UV detection, where a chromophoric or fluorophoric substance is added to the BGE, could be an alternative. A more sensitive approach would be to derivatize this compound with a labeling agent that imparts a strong UV or fluorescence signal. Common derivatizing agents for amino acids, such as o-phthalaldehyde (B127526) (OPA) or fluorescamine, could potentially be adapted for this purpose.

Another powerful detection method that can be coupled with CE is mass spectrometry (CE-MS). This hyphenated technique provides both separation based on electrophoretic mobility and mass-to-charge ratio information, allowing for highly selective and sensitive detection and identification of this compound.

Quantitative Analytical Method Development for Trace Detection

The development of a robust and sensitive quantitative analytical method is crucial for determining the concentration of this compound in various matrices, especially at trace levels. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a cornerstone for such method development.

Given the polar nature of this compound, a reversed-phase HPLC method might require a polar-modified stationary phase or the use of ion-pairing reagents to achieve adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is another promising separation mode for highly polar compounds like amino acids and their derivatives. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.

For trace detection, the choice of detector is paramount. As with capillary electrophoresis, direct UV detection may lack the required sensitivity. Therefore, derivatization is often employed to enhance detectability. Pre-column derivatization with a reagent that introduces a fluorescent or UV-active tag is a common strategy. For instance, derivatization with dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) could be explored.

The gold standard for trace quantitative analysis is tandem mass spectrometry (MS/MS). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity. This technique involves the separation of the analyte by LC, followed by its ionization and fragmentation in the mass spectrometer. For this compound, electrospray ionization (ESI) would likely be the preferred ionization technique.

In an LC-MS/MS method, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the derivatized or underivatized this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from other components in the sample matrix.

The development of a quantitative LC-MS/MS method would involve several key steps:

Selection of a suitable LC method: Optimization of the stationary phase, mobile phase composition, and gradient to achieve good chromatographic peak shape and resolution.

Optimization of MS/MS parameters: This includes tuning the ionization source parameters and selecting the optimal precursor and product ions (MRM transitions) for this compound.

Method validation: The method would need to be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Use of an internal standard: To ensure high accuracy and precision, a suitable internal standard, ideally a stable isotope-labeled version of this compound, should be used to compensate for any variations in sample preparation and instrument response.

The following table outlines a potential workflow for the development of a quantitative analytical method for trace detection of this compound.

| Step | Technique | Key Considerations |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To remove interfering matrix components and pre-concentrate the analyte. |

| Derivatization (Optional) | Pre-column derivatization with a suitable agent | To improve chromatographic retention and/or enhance detector response. |

| Chromatographic Separation | HPLC or UHPLC (Reversed-Phase or HILIC) | Optimization of column chemistry, mobile phase, and gradient for optimal separation. |

| Detection and Quantification | Tandem Mass Spectrometry (MS/MS) | Optimization of ESI source parameters and MRM transitions for high selectivity and sensitivity. |

| Data Analysis | Calibration curve with an internal standard | To ensure accurate and precise quantification. |

This systematic approach would enable the development of a reliable and sensitive method for the quantitative analysis of this compound at trace levels in complex biological or environmental samples.

Theoretical Studies and Computational Modeling of Beta 3 Hydroxyureido Alanine

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and energetic properties of molecules like beta-(3-Hydroxyureido)alanine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict stable conformations and relative energies. scirp.org

Table 1: Predicted Stable Conformations of β-Alanine

Data from theoretical calculations illustrating the relative energies of different conformers.

| Method | Conformation | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| HF | 1 | 57 | 0.00 |

| DFT | 1 | -64 | 0.00 |

This table is based on data for the related compound β-alanine, as detailed studies on this compound are not widely available. scirp.org

Molecular Docking and Dynamics Simulations with Enzyme Active Sites

To understand the potential biological function of this compound, molecular docking and dynamics simulations are invaluable tools. These techniques predict how the molecule might bind to and interact with the active sites of enzymes. nih.govoatext.commdpi.com

Molecular docking involves computationally placing the ligand (this compound) into the binding site of a target protein to predict its preferred binding orientation and affinity. nih.govmdpi.com For example, in studies of other inhibitors, docking simulations have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. oatext.commdpi.com Following docking, molecular dynamics (MD) simulations can be performed to observe the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic changes that occur upon binding. nih.govnih.govplos.org This approach has been used to study the interaction of various ligands with their respective enzymes, revealing details about the mechanism of inhibition. nih.govplos.org

For this compound, these simulations could identify potential enzyme targets and elucidate the specific amino acid residues involved in its binding, offering a basis for its hypothesized role as an enzyme inhibitor.

Structure-Activity Relationship (SAR) Prediction Based on Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com By analyzing a series of analogs of this compound, QSAR models can be developed to predict the activity of new, untested compounds. nih.govijstr.org

These models are built by identifying molecular descriptors—physicochemical properties or structural features—that are statistically linked to the biological activity of the compounds. nih.govmdpi.com For instance, a 3D-QSAR model can create contour maps that visualize regions where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity. ijstr.org This information is critical for designing more potent and selective analogs. nih.govnih.gov

While specific SAR studies on this compound are not extensively documented, the principles of QSAR have been widely applied to other classes of compounds, including amino acid derivatives, to guide drug discovery efforts. mdpi.comnih.gov Such an approach for this compound would involve synthesizing and testing a library of its analogs to generate the necessary data for building a predictive SAR model.

Table 2: Key Parameters in QSAR Model Validation

A summary of statistical metrics used to assess the reliability of QSAR models.

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² | Coefficient of determination, indicating the goodness of fit. | > 0.6 |

| r² (CV) or Q² | Cross-validated correlation coefficient, indicating internal predictive power. | > 0.5 |

| r² prediction | Correlation coefficient for an external test set, indicating external predictive power. | > 0.5 |

These are general criteria for a robust QSAR model. mdpi.com

In Silico Pathway Reconstruction and Metabolic Flux Analysis for Hypothetical Roles

Computational methods can also be used to hypothesize the metabolic pathways in which this compound might be involved. In silico pathway reconstruction aims to identify potential enzymatic reactions that could produce or consume this compound within a given organism.

Metabolic flux analysis (MFA) is a powerful technique for quantifying the flow of metabolites through a metabolic network. nih.govlabrulez.commdpi.com While direct MFA studies involving this compound are not available, the methodology has been applied to related pathways, such as the β-alanine pathway for the production of 3-hydroxypropionic acid. ebi.ac.uknih.gov These studies use isotopic labeling (e.g., with ¹³C) to trace the path of carbon atoms through the network, providing detailed flux maps. nih.govlabrulez.com

By integrating genomic and metabolomic data, computational models can predict metabolic fluxes and identify potential bottlenecks or alternative routes. nih.govmdpi.com For this compound, this could involve constructing a hypothetical metabolic network based on known enzymatic reactions and then using MFA to simulate its production or degradation under different conditions. This approach could shed light on its potential role in cellular metabolism, for example, as an intermediate in a biosynthetic or catabolic pathway. nih.govnih.gov

Potential Biological and Biochemical Roles of Beta 3 Hydroxyureido Alanine Hypothetical

Enzyme Inhibition or Activation Potential

The presence of the hydroxyurea (B1673989) group in beta-(3-Hydroxyureido)alanine is particularly suggestive of a role in enzyme modulation. Hydroxyurea itself is a well-known inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The mechanism of inhibition involves the quenching of a critical tyrosyl free radical in the enzyme's active site. It is conceivable that this compound could exhibit similar inhibitory activity against this or other enzymes that rely on radical-based catalysis.

Furthermore, the alanine (B10760859) portion of the molecule could serve as a recognition element, targeting enzymes that bind alanine or other small amino acids. Alanine racemase, an essential enzyme in bacteria for cell wall synthesis, is a notable target for alanine analogs. csic.esplos.org While many inhibitors of this enzyme are suicide substrates that react with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, the unique structure of this compound might allow for a different mode of inhibition, potentially through interaction with active site residues. csic.esplos.org

Conversely, the possibility of enzyme activation cannot be entirely dismissed. Allosteric binding of the compound to a regulatory site on an enzyme could induce a conformational change that enhances its catalytic activity. The specific enzymes susceptible to such activation would depend on the presence of a suitable binding pocket that can accommodate the unique chemical features of this compound.

A summary of potential enzyme interactions is presented below:

| Enzyme Class | Potential Effect | Hypothesized Mechanism |

|---|---|---|

| Oxidoreductases (e.g., Ribonucleotide Reductase) | Inhibition | Quenching of catalytically important free radicals by the hydroxyurea moiety. |

| Isomerases (e.g., Alanine Racemase) | Inhibition | Competitive binding at the active site due to the alanine-like structure. |

| Ligases/Synthetases | Inhibition/Activation | Competition with natural substrates or allosteric modulation. |

Role as a Metabolic Probe or Intermediate in Model Systems

The unique structure of this compound makes it a candidate for use as a metabolic probe. If radiolabeled or tagged with a fluorescent marker, it could be used to trace the metabolic fate of β-amino acids or to identify novel metabolic pathways. Its uptake and transformation by cells could provide valuable insights into the enzymes and transporters that recognize and process such modified amino acids.

In a hypothetical scenario, this compound could serve as an intermediate in a novel biosynthetic or catabolic pathway. For instance, it could be formed from the condensation of β-alanine with a hydroxylated urea (B33335) derivative or, conversely, be degraded to release these components. The existence of such a pathway would imply the presence of yet-undiscovered enzymes capable of catalyzing these transformations. The study of its metabolism could therefore lead to the discovery of new enzymatic activities and metabolic networks.

Interaction with Cellular Transport Systems (e.g., Amino Acid Transporters)

The transport of this compound into cells would likely be mediated by amino acid transporters. researchgate.net Given its β-alanine backbone, it is plausible that it could be a substrate for transporters that recognize β-amino acids, such as the taurine (B1682933) transporter (TauT), which is known to transport both taurine and β-alanine. nih.gov Competition studies with known substrates of various amino acid transporters could elucidate the specific systems involved in its uptake.

The efficiency of its transport would be a critical determinant of its biological activity. If it is a potent enzyme inhibitor, its ability to enter target cells will be paramount to its efficacy. Conversely, if it is rapidly effluxed from cells, its biological effects may be limited. The interaction with transporters could also be bidirectional; the compound might not only be transported but could also act as an inhibitor or modulator of the transport process itself, affecting the cellular uptake of other essential amino acids.

| Transporter Family | Potential Interaction | Possible Consequence |

|---|---|---|

| Solute Carrier (SLC) transporters (e.g., TauT) | Substrate for transport | Cellular uptake of this compound. |

| Amino acid/polyamine/organocation (APC) superfamily | Competitive inhibition | Reduced uptake of other amino acids. |

| ATP-binding cassette (ABC) transporters | Substrate for efflux | Limited intracellular accumulation. |

Impact on Microorganism Metabolism or Growth (e.g., as a stress response molecule)

In microorganisms, this compound could exert a variety of effects. Its potential as an enzyme inhibitor, particularly of essential enzymes like alanine racemase, suggests it could have antimicrobial properties. nih.govplos.org By disrupting key metabolic pathways, it could inhibit the growth or even kill susceptible microorganisms.

Alternatively, some microorganisms might be able to utilize this compound as a nutrient source. If they possess the necessary enzymes, they could break it down to β-alanine and hydroxyurea, which could then be further metabolized. wikipedia.org In some bacteria, β-alanine metabolism has been linked to changes in extracellular pH, a factor that can influence microbial community dynamics. nih.gov

Furthermore, in a manner analogous to how some bacteria secrete alanine in response to anoxic conditions, it is conceivable that this compound could be produced and secreted by certain microorganisms as a signaling molecule or as part of a stress response. biorxiv.orgelifesciences.org Its accumulation in the extracellular environment could influence the behavior and metabolism of neighboring cells.

Role in Plant Physiology or Stress Response (e.g., hypoxia, drought)

In plants, β-alanine is known to accumulate in response to various stresses, including hypoxia, drought, and heavy metal exposure. researchgate.netfrontiersin.org It is thought to act as a protective compound, and its derivative, β-alanine betaine, is an osmoprotectant. ebi.ac.uk Given this precedent, it is plausible that this compound could also play a role in the plant stress response.

It might be synthesized by plants under specific stress conditions, where it could function as an osmolyte, a signaling molecule, or a scavenger of reactive oxygen species (ROS). The hydroxyurea moiety, with its potential to interact with metal ions and free radicals, could be particularly relevant in this context. Research has shown that exogenous application of β-alanine can enhance salinity tolerance in cotton seedlings by modulating various metabolic pathways. mdpi.com It is conceivable that this compound could have similar or even more potent effects.

A study on leguminous plants indicated that while O-ureidoserine was formed from O-acetyl-L-serine and N-hydroxyurea, beta-(3-hydroxyureido) alanine was not detected under the same conditions, suggesting specific enzymatic pathways are involved in the synthesis of such compounds. researchgate.net

Future Research Directions and Open Questions

Directed Evolution or Rational Design for Enzymatic Synthesis

Currently, the enzymatic synthesis of beta-(3-Hydroxyureido)alanine is an area ripe for exploration. The development of efficient and specific biocatalysts is a primary objective. Two powerful strategies, directed evolution and rational design, offer promising avenues for creating novel enzymes capable of synthesizing this compound.

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. This process involves generating a large library of enzyme variants through random mutagenesis, followed by screening for the desired catalytic activity—in this case, the synthesis of this compound. Iterative rounds of mutation and selection can lead to enzymes with significantly enhanced efficiency, specificity, and stability.

Rational design , on the other hand, relies on a detailed understanding of an enzyme's structure and catalytic mechanism. By identifying key amino acid residues in the active site, researchers can make targeted mutations to improve the enzyme's function. Computational modeling and protein engineering techniques are central to this approach, allowing for the precise modification of enzymes to accommodate the specific substrates required for this compound synthesis.

The table below outlines potential enzyme classes that could be targeted for engineering and the anticipated outcomes.

| Strategy | Target Enzyme Classes | Desired Outcome |

| Directed Evolution | Hydrolases, Amidotransferases, Carbamoyltransferases | High-yield production of this compound with high substrate specificity. |

| Rational Design | Known alanine (B10760859) or urea-modifying enzymes | Enhanced catalytic efficiency and stereoselectivity for the target compound. |

Exploration in Diverse Biological Niches for Natural Occurrence

The natural occurrence of this compound is currently unknown. A systematic exploration of diverse biological niches is necessary to determine if this compound is a naturally occurring metabolite. This research would involve screening a wide array of organisms and environments, from microorganisms in extreme environments to various plant and animal tissues.

Potential areas of exploration include:

Microbial Genomes: Mining microbial genomic data for biosynthetic gene clusters that may encode a pathway for this compound synthesis.

Marine Environments: Investigating marine sponges, algae, and bacteria, which are known sources of novel amino acid derivatives.

Plant Metabolomics: Screening plant extracts for the presence of the compound, particularly in species known to produce a wide variety of secondary metabolites.

Symbiotic Systems: Examining symbiotic relationships, such as those between insects and bacteria, where novel metabolic pathways often evolve.

Discovering a natural source of this compound would not only provide insights into its biological role but could also reveal novel enzymes and biosynthetic pathways for its production.

Investigation of Environmental Degradation Pathways

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Research in this area would focus on identifying the biotic and abiotic pathways through which the compound is degraded.

Biotic degradation studies would involve isolating microorganisms from soil and water samples that can utilize this compound as a carbon or nitrogen source. Identifying the enzymes and metabolic pathways involved in its breakdown would be a key objective.

Abiotic degradation research would investigate the compound's stability under various environmental conditions, such as exposure to sunlight (photodegradation), water (hydrolysis), and different pH levels.

The following table summarizes key research questions and methodologies for investigating the environmental degradation of this compound.

| Degradation Type | Key Research Questions | Methodologies |

| Biotic | Which microorganisms can degrade the compound? What are the enzymatic pathways involved? | Enrichment culturing, microbial isolation, genomic and proteomic analysis of degrading organisms. |

| Abiotic | How stable is the compound in different environmental matrices (water, soil)? | Stability studies under controlled conditions (pH, temperature, light), analysis using chromatography. |

Development of High-Throughput Screening Assays for Detection

To facilitate research into its synthesis and natural occurrence, the development of sensitive and efficient methods for detecting this compound is essential. High-throughput screening (HTS) assays would enable the rapid analysis of large numbers of samples, accelerating the discovery of both natural sources and engineered enzymes.

Potential HTS approaches include:

Biosensor Development: Engineering proteins or nucleic acids that specifically bind to this compound and produce a detectable signal (e.g., fluorescence or color change).

Enzyme-Coupled Assays: Designing enzymatic reactions where the presence of this compound leads to a measurable output, such as the production of a chromogenic or fluorogenic product.

Mass Spectrometry-Based Screening: Utilizing advanced mass spectrometry techniques for the rapid and sensitive detection of the compound in complex mixtures.

The development of robust HTS assays will be a critical enabling technology for advancing our understanding of this compound across multiple research fronts.

Q & A

Q. What are the established synthetic routes for beta-(3-Hydroxyureido)alanine, and how can they be optimized for reproducibility?

- Methodological Answer : this compound is biosynthesized via microbial pathways, notably in Streptomyces species, where enzymatic modification of precursor amino acids occurs . Chemical synthesis may involve azlactone intermediates (e.g., via hydrolysis and hydrogenation of pyridinecarboxyaldehyde derivatives), as demonstrated in related β-substituted alanine compounds . To optimize reproducibility:

- Document reaction conditions (temperature, pH, catalysts) rigorously.

- Validate purity using HPLC (>97% purity threshold) and NMR for structural confirmation .

- Cross-reference with literature protocols for analogous β-alanine derivatives to identify critical parameters .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the hydroxyureido group (e.g., δ 7–8 ppm for NH protons) and β-carbon backbone .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ for C₄H₉N₃O₃ at m/z 148.06) .

- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Q. How can this compound be detected and quantified in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS for high sensitivity in plasma or tissue extracts. Optimize ionization parameters (e.g., 3.5 kV spray voltage) .

- Sample Preparation : Deproteinize with methanol/acetonitrile (80:20), centrifuge at 14,000 × g, and filter (0.22 µm) to minimize matrix interference .

- Calibration Curves : Prepare spiked standards (0.1–100 µM) with deuterated internal controls (e.g., d₃-β-alanine) for accuracy .

Q. What are the known biological roles or enzymatic interactions of this compound?

- Methodological Answer :

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., Bacillus subtilis) using broth microdilution assays (MIC ≤ 50 µg/mL) .

- Enzyme Substrate Profiling : Test inhibition/activation of urease or amidohydrolases via spectrophotometric assays (e.g., phenol-red method for NH₃ release) .

- Metabolic Tracing : Use ¹³C-labeled compounds to track incorporation into peptides or secondary metabolites in microbial cultures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Chemical Modifications : Synthesize analogs (e.g., methylated hydroxyureido groups) via solid-phase peptide synthesis or regioselective alkylation .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial urease PDB: 4AC8) to predict binding affinities .

- Biological Assays : Compare MIC values, enzyme inhibition kinetics (Kᵢ), and cytotoxicity (MTT assay on HEK-293 cells) across analogs .

Q. How should contradictory data on the compound’s stability or bioactivity be resolved?

- Methodological Answer :

- Replicate Under Controlled Conditions : Standardize buffers (e.g., PBS pH 7.4 vs. simulated gastric fluid) to assess pH-dependent degradation .

- Multi-Technique Validation : Correlate LC-MS stability data with circular dichroism (CD) spectroscopy to monitor conformational changes .

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., half-life at 25°C) and identify outliers via Grubbs’ test (α = 0.05) .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100-ns trajectories (NPT ensemble, 310 K) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate reaction barriers for enzymatic cleavage of the hydroxyureido moiety .

- ADMET Prediction : Apply SwissADME or ADMETLab to forecast bioavailability, toxicity, and metabolic pathways .

Q. What methodologies are recommended for elucidating the metabolic pathways involving this compound?

- Methodological Answer :

- Isotopic Labeling : Administer ¹⁵N-labeled compound to microbial cultures and track incorporation into peptides via MALDI-TOF .

- Enzyme Knockout Strains : Use CRISPR-Cas9 to delete putative biosynthetic genes in Streptomyces and compare metabolite profiles .

- Metabolomics Workflows : Integrate GC-MS and NMR data with pathway analysis tools (e.g., MetaboAnalyst) .

Q. How can ethical and sustainable synthesis practices be implemented for this compound?

- Methodological Answer :

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in azlactone synthesis .

- Waste Reduction : Optimize reaction yields via DoE (Design of Experiments) to minimize byproducts .

- Ethical Sourcing : Use microbial strains from certified culture collections (e.g., ATCC) with Nagoya Protocol compliance .

Q. What interdisciplinary approaches can expand the applications of this compound?

- Methodological Answer :

- Biomedical Engineering : Conjugate with polymers (e.g., PEG) for controlled drug release; characterize via DSC and FTIR .

- Materials Science : Test metal-chelating properties (e.g., with Cu²⁺) for catalytic applications using UV-Vis spectroscopy .

- Agricultural Chemistry : Evaluate as a plant growth promoter via hydroponic assays (e.g., root elongation in Arabidopsis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.